molecular formula C8H8FNO4S B1331737 {[(2-Fluorophenyl)sulfonyl]amino}acetic acid CAS No. 554438-95-8

{[(2-Fluorophenyl)sulfonyl]amino}acetic acid

Cat. No. B1331737
CAS RN: 554438-95-8
M. Wt: 233.22 g/mol
InChI Key: VCVJBFXDPYNOJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“{[(2-Fluorophenyl)sulfonyl]amino}acetic acid” is a unique chemical compound with the empirical formula C8H8FNO4S and a molecular weight of 233.22 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular structure of “{[(2-Fluorophenyl)sulfonyl]amino}acetic acid” can be represented by the SMILES string OC(=O)CNS(=O)(=O)c1ccc(F)cc1 . The InChI key for this compound is XAEAUZAGDOXYIE-UHFFFAOYSA-N .

Scientific Research Applications

Synthesis and Chemistry

  • The compound has been utilized in the synthesis of glycosyl donors in carbohydrate chemistry, demonstrating its role in protecting hydroxyl groups during chemical reactions. This application is critical for creating specific molecular structures in research and drug development (Spjut, Qian, & Elofsson, 2010).
  • Research on monofluorinated small molecules, including 2-Amino-2-(2-fluorophenyl)acetic acid, has shed light on their structural properties and potential applications in crystallography and molecular design (Burns & Hagaman, 1993).
  • It's been involved in the development of new synthetic methods for aliphatic sulfonyl fluorides, highlighting its utility in chemical biology and molecular pharmacology research (Xu et al., 2019).

Chemical Biology and Pharmacology

  • The compound has been used in the chemical modification of membranes, specifically impacting ion permeability in human red blood cells. This has implications for understanding cellular mechanisms and developing treatments for related diseases (Knauf & Rothstein, 1971).
  • Its derivatives have been synthesized and evaluated for anticancer activity in vitro, suggesting its potential in drug development and cancer treatment research (Ying-xiang, 2007).

Molecular and Structural Analysis

  • It has played a role in the synthesis of fluorescent amino acids, providing a tool for studying protein structure, dynamics, and interactions, both in vitro and in vivo (Summerer et al., 2006).
  • The compound has been a part of research in the fluorographic detection of radioactivity in polyacrylamide gels, contributing to advancements in biochemical research techniques (Skinner & Griswold, 1983).

Mechanism of Action

Target of Action

It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . This suggests that {[(2-Fluorophenyl)sulfonyl]amino}acetic acid may also interact with various biological targets.

Biochemical Pathways

Compounds with similar structures have been found to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that {[(2-Fluorophenyl)sulfonyl]amino}acetic acid may also affect multiple biochemical pathways.

Result of Action

Based on the broad spectrum of biological activities associated with similar compounds , it can be hypothesized that {[(2-Fluorophenyl)sulfonyl]amino}acetic acid may have diverse effects at the molecular and cellular levels.

properties

IUPAC Name

2-[(2-fluorophenyl)sulfonylamino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO4S/c9-6-3-1-2-4-7(6)15(13,14)10-5-8(11)12/h1-4,10H,5H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCVJBFXDPYNOJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)F)S(=O)(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601293244
Record name N-[(2-Fluorophenyl)sulfonyl]glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601293244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{[(2-Fluorophenyl)sulfonyl]amino}acetic acid

CAS RN

554438-95-8
Record name N-[(2-Fluorophenyl)sulfonyl]glycine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=554438-95-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(2-Fluorophenyl)sulfonyl]glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601293244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.